Cas no 5748-38-9 (4-Acetyl-4'-Methylbiphenyl)

4-Acetyl-4'-Methylbiphenyl is a biphenyl derivative featuring acetyl and methyl functional groups at the 4 and 4' positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of liquid crystals, pharmaceuticals, and advanced materials. Its rigid biphenyl backbone, combined with the electron-withdrawing acetyl group and electron-donating methyl group, enables precise tuning of electronic and steric properties for tailored applications. The compound exhibits high thermal stability and compatibility with cross-coupling reactions, making it valuable in fine chemical manufacturing. Its well-defined structure and purity ensure consistent performance in research and industrial processes.
4-Acetyl-4'-Methylbiphenyl structure
4-Acetyl-4'-Methylbiphenyl structure
Product Name:4-Acetyl-4'-Methylbiphenyl
CAS No:5748-38-9
MF:C15H14O
MW:210.271064281464
MDL:MFCD00191374
CID:366190
PubChem ID:87562782
Update Time:2025-06-09

4-Acetyl-4'-Methylbiphenyl Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(4'-methyl[1,1'-biphenyl]-4-yl)-
    • 1-(4'-Methyl-biphenyl-4-yl)-ethanone
    • 1-[4-(4-methylphenyl)phenyl]ethanone
    • 4-ACETYL-4'-METHYLBIPHENYL
    • 4-Acetyl-4'-methyldiphenyl
    • FT-0635834
    • DTXSID00401710
    • 1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanone
    • 1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanone, AldrichCPR
    • 5748-38-9
    • 1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanone
    • MFCD00191374
    • A831459
    • T71080
    • SCHEMBL1271569
    • 4-Acetyl-4'-methylbiphenyl, 98%
    • 1-(4'-methylbiphenyl-4-yl)ethanone
    • Ethanone, 1-(4'-methyl[1,1'-biphenyl]-4-yl)-
    • AKOS004113748
    • AS-6259
    • BB 0222553
    • A1322
    • 4-Acetyl-4'-Methylbiphenyl
    • MDL: MFCD00191374
    • Inchi: 1S/C15H14O/c1-11-3-5-14(6-4-11)15-9-7-13(8-10-15)12(2)16/h3-10H,1-2H3
    • InChI Key: GNIQQKORSMFYPE-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC(=CC=1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 210.10400
  • Monoisotopic Mass: 210.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Color/Form: Not determined
  • PSA: 17.07000
  • LogP: 3.86460
  • Solubility: Not determined

4-Acetyl-4'-Methylbiphenyl Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

4-Acetyl-4'-Methylbiphenyl Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

4-Acetyl-4'-Methylbiphenyl Pricemore >>

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Additional information on 4-Acetyl-4'-Methylbiphenyl

Recent Advances in the Study of 4-Acetyl-4'-Methylbiphenyl (CAS: 5748-38-9) in Chemical Biology and Pharmaceutical Research

4-Acetyl-4'-Methylbiphenyl (CAS: 5748-38-9) is a biphenyl derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its acetyl and methyl functional groups, has been explored for its role in drug discovery, material science, and as a building block for more complex molecules. Recent studies have focused on its synthesis, biological activity, and potential therapeutic applications, making it a subject of interest for researchers in the field.

One of the key areas of research involving 4-Acetyl-4'-Methylbiphenyl is its use as an intermediate in the synthesis of pharmaceuticals. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel anti-inflammatory agents. The study highlighted the compound's ability to modulate specific inflammatory pathways, suggesting its potential as a lead compound for further drug development. The researchers employed a combination of computational modeling and in vitro assays to validate their findings, providing a robust foundation for future investigations.

In addition to its pharmaceutical applications, 4-Acetyl-4'-Methylbiphenyl has also been investigated for its role in material science. A recent publication in Advanced Materials explored its use in organic light-emitting diodes (OLEDs). The study found that the compound's unique electronic properties, derived from its biphenyl core and functional groups, make it a promising candidate for use in optoelectronic devices. This research opens new avenues for the application of 4-Acetyl-4'-Methylbiphenyl beyond traditional pharmaceutical contexts.

Another significant development is the exploration of 4-Acetyl-4'-Methylbiphenyl's biological activity. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported its inhibitory effects on certain enzymes involved in cancer progression. The researchers synthesized a series of derivatives and evaluated their efficacy in cell-based assays, identifying several compounds with potent activity. These findings underscore the potential of 4-Acetyl-4'-Methylbiphenyl as a scaffold for designing new anticancer agents.

Despite these promising developments, challenges remain in the practical application of 4-Acetyl-4'-Methylbiphenyl. Issues such as scalability of synthesis, bioavailability, and toxicity profiles need to be addressed in future studies. However, the compound's versatility and the growing body of research supporting its utility suggest that it will continue to be a focal point in chemical biology and pharmaceutical research. Ongoing studies are expected to further elucidate its mechanisms of action and expand its applications in both medicine and materials science.

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